molecular formula C6H8F3NO2 B8155208 3-Trifluoromethoxy-cyclobutanecarboxylic acid amide

3-Trifluoromethoxy-cyclobutanecarboxylic acid amide

Cat. No.: B8155208
M. Wt: 183.13 g/mol
InChI Key: AVWJUIPCKKMGRN-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-cyclobutanecarboxylic acid amide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclobutanecarboxylic acid amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-cyclobutanecarboxylic acid amide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy reagents such as trifluoromethoxy iodide.

    Amidation: The final step involves the conversion of the carboxylic acid group to an amide, typically using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Cyclobutanone derivatives or carboxylic acids.

    Reduction: Cyclobutylamines.

    Substitution: Functionalized cyclobutane derivatives with various substituents.

Scientific Research Applications

3-Trifluoromethoxy-cyclobutanecarboxylic acid amide has diverse applications across multiple scientific disciplines:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-cyclobutanecarboxylic acid amide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

    3-Trifluoromethyl-cyclobutanecarboxylic acid amide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    Cyclobutanecarboxylic acid amide: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    3-Methoxy-cyclobutanecarboxylic acid amide: Contains a methoxy group instead of trifluoromethoxy, leading to variations in polarity and biological activity.

Uniqueness: 3-Trifluoromethoxy-cyclobutanecarboxylic acid amide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This modification can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJUIPCKKMGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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